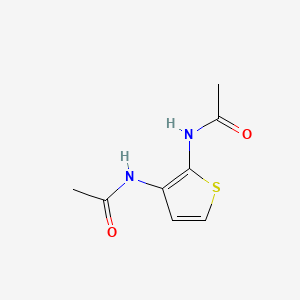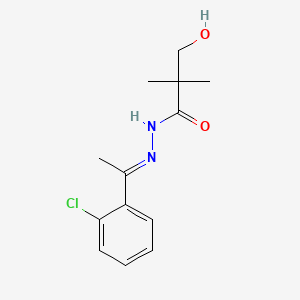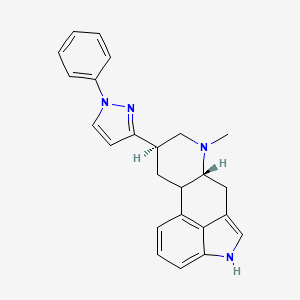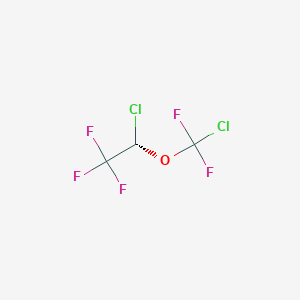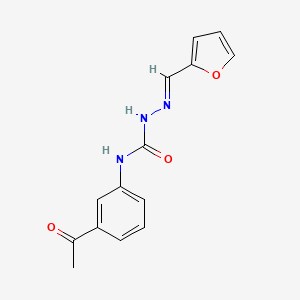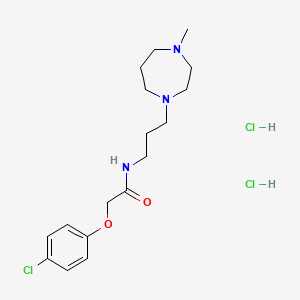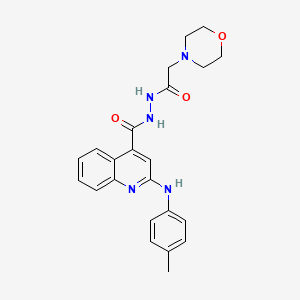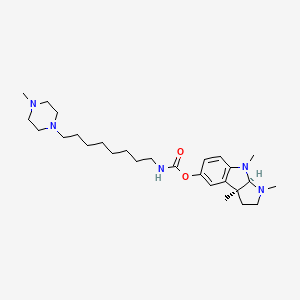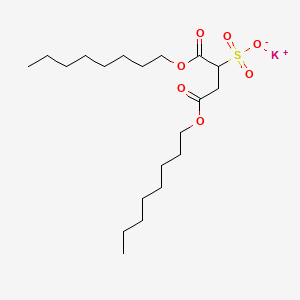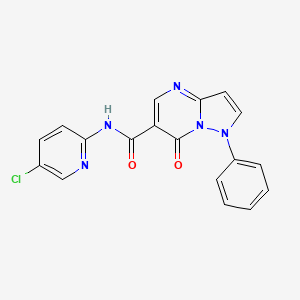
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyrimidines typically involves the condensation of pyrazole derivatives with pyrimidine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For example, a common synthetic route might involve the reaction of a pyrazole derivative with a chloropyrimidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Pyrazolopyrimidines can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, pyrazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
In biology, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, or antagonists. They may interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
Medicinally, pyrazolopyrimidines are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.
Industry
In the industrial sector, these compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of pyrazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)pyrimidine
- Pyrazolo(1,5-c)pyrimidine
Uniqueness
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(5-chloro-2-pyridinyl)-7-oxo-1-phenyl- is unique due to its specific substituents and structural configuration. These unique features may confer distinct biological activities and chemical reactivity compared to other pyrazolopyrimidines.
Properties
CAS No. |
87948-61-6 |
|---|---|
Molecular Formula |
C18H12ClN5O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2/c19-12-6-7-15(20-10-12)22-17(25)14-11-21-16-8-9-23(24(16)18(14)26)13-4-2-1-3-5-13/h1-11H,(H,20,22,25) |
InChI Key |
QEBWDCWLZBMDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


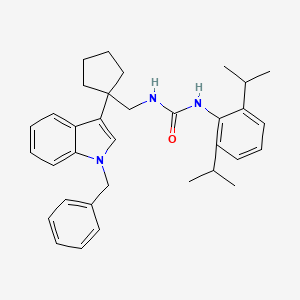
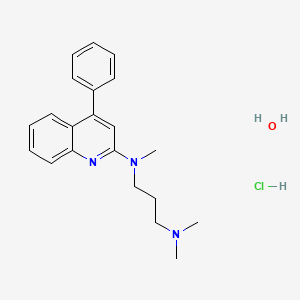

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
